2,2,5-Trimethylhexan-3-amine hydrochloride
Description
Properties
IUPAC Name |
2,2,5-trimethylhexan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N.ClH/c1-7(2)6-8(10)9(3,4)5;/h7-8H,6,10H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEVASLHISUIHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,2,5-Trimethylhexan-3-amine hydrochloride is an organic compound with the molecular formula and a CAS number of 1334149-69-7. This compound features a branched alkyl amine structure, characterized by three methyl groups on the hexane chain. Its hydrochloride form enhances solubility in water, making it suitable for various applications in chemical and biological contexts. Understanding its biological activity is crucial for potential applications in pharmaceuticals and other fields.
The unique structure of this compound contributes to its distinct chemical behavior. The presence of branched chains can influence its reactivity and interactions with biological systems. The compound's synthesis can be achieved through various methods, each affecting the yield and purity of the final product.
Biological Activity Overview
Research into the biological activity of this compound is still developing. However, preliminary findings suggest several potential biological effects:
Case Studies
Several studies have explored the biological implications of similar branched-chain amines:
- Study on Cytotoxicity : A study investigating the cytotoxic effects of various amines found that certain branched-chain amines exhibited significant toxicity toward cancer cell lines, suggesting that this compound could have similar effects .
- Antimicrobial Research : Research into related compounds has demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, a study highlighted that branched-chain amines can disrupt bacterial cell membranes .
Research Findings
A summary of key findings related to the biological activity of this compound is presented in Table 1 below:
| Biological Activity | Observation | Source |
|---|---|---|
| Cytotoxicity | Exhibits cytotoxic effects on cancer cell lines | |
| Antimicrobial Activity | Potential activity against bacterial strains | |
| Receptor Interactions | Possible interaction with neurotransmitter receptors |
Future Directions
Further research is essential to elucidate the specific biological effects associated with this compound. Key areas for future investigation include:
- Mechanistic Studies : Understanding the precise mechanisms by which this compound interacts with cells and proteins.
- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic potential of the compound.
- Comparative Analysis : Investigating how structural variations among similar compounds influence their biological activities.
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Development
2,2,5-Trimethylhexan-3-amine hydrochloride serves as a crucial building block in the synthesis of pharmaceutical compounds. Its branched structure allows for modifications that can enhance the efficacy and specificity of drug candidates. Research indicates that it may be involved in developing drugs targeting neurological disorders and metabolic diseases due to its interaction with biological systems .
1.2 Potential Therapeutic Uses
Ongoing studies are investigating the compound's potential therapeutic uses. For instance, its structural characteristics may enable it to interact favorably with certain receptors or enzymes, suggesting roles in treating conditions such as obesity or depression . Further research is essential to elucidate these interactions and their implications for drug design.
Chemical Industry Applications
2.1 Synthesis of Complex Organic Molecules
In the chemical industry, this compound is utilized as a precursor for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable for producing specialty chemicals, agrochemicals, and other industrial compounds .
2.2 Modifications of Existing Compounds
The compound can also be employed to modify existing chemicals to enhance their properties, such as solubility and stability. This adaptability opens avenues for creating tailored solutions in various applications ranging from plastics to pharmaceuticals .
Biological Research Applications
3.1 Interaction Studies
Research into the interaction profile of this compound is ongoing. Its unique branching may provide insights into its biological activity and potential therapeutic applications. Studies are focused on understanding how this compound interacts at the molecular level with biological systems .
3.2 Toxicological Assessments
Toxicological studies have identified potential hazards associated with this compound, including skin irritation and acute toxicity upon ingestion . These findings are crucial for establishing safety protocols in laboratories and industries utilizing this compound.
Comparison with Similar Compounds
Molecular Structure and Complexity
The compound features a branched hexane backbone with three methyl groups at positions 2, 2, and 5, distinguishing it from linear or aromatic amine hydrochlorides. Below is a comparison with other hydrochlorides:



Key Insight : The target compound’s smaller molecular weight and aliphatic structure contrast with aromatic or polycyclic hydrochlorides like berberine or amitriptyline, which are pharmacologically active .
Physicochemical Properties
Critical data gaps exist for the target compound:
Implication : The absence of stability or solubility data for 2,2,5-Trimethylhexan-3-amine HCl limits its utility in formulations requiring precise solubility profiles.
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategies for Alkylated Hexanamine Hydrochlorides
The synthesis of amine hydrochlorides like 2,2,5-trimethylhexan-3-amine hydrochloride typically involves:
- Formation of the corresponding amine via reductive amination or catalytic hydrogenation of nitriles or ketones.
- Conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Specific Synthetic Routes Relevant to 2,2,5-Trimethylhexan-3-amine
Reductive Amination of Ketones
A common route to prepare such amines involves reductive amination of the corresponding ketone precursor. For 2,2,5-trimethylhexan-3-amine, the precursor ketone would be 2,2,5-trimethylhexan-3-one. The process includes:
- Reaction of the ketone with ammonia or an amine source in the presence of a reducing agent or catalytic hydrogenation.
- Catalysts such as palladium, Raney nickel, or copper-based catalysts under hydrogen pressure facilitate the reduction step.
- The amine product is isolated and converted to the hydrochloride salt by reaction with HCl gas or aqueous HCl.
Catalytic Hydrogenation of Nitriles
Another established method is the catalytic hydrogenation of the corresponding nitrile, 2,2,5-trimethylhexan-3-carbonitrile, under high hydrogen pressure:
- The nitrile is hydrogenated in the presence of catalysts like copper or metals from group VIII under conditions of 50–300 bar hydrogen pressure and temperatures between 50–150 °C.
- Ammonia may be added to suppress side reactions and improve selectivity.
- The resulting primary amine is then converted to the hydrochloride salt.
Conversion to Hydrochloride Salt
- The free base amine is treated with hydrochloric acid in an appropriate solvent (e.g., ether, ethanol, or aqueous solution) to precipitate the hydrochloride salt.
- This step improves the compound’s stability, handling, and purity.
Data Table: Representative Preparation Conditions for Similar Amines
| Step | Conditions/Parameters | Notes |
|---|---|---|
| Reductive amination | Ketone + NH3, Pd or Raney Ni catalyst, H2, 50-130 °C, 50-250 bar H2 pressure | High selectivity to primary amine |
| Catalytic hydrogenation | Nitrile + H2, Cu or group VIII metal catalyst, 50-150 °C, 50-300 bar H2 pressure | Ammonia addition improves yield and purity |
| Buchwald–Hartwig amination | Aryl halide + amine, Pd(OAc)2, RuPhos ligand, Cs2CO3, toluene, 110 °C, 24-48 h | Mainly for aromatic amines, high regioselectivity |
| Hydrochloride salt formation | Free amine + HCl (gas or aqueous), solvent (EtOH, ether), room temperature | Precipitation and isolation of stable salt |
Research Findings and Considerations
- The patent DE4407325B4 describes a process for preparing structurally related amines by hydrogenation of cyano ketones with ammonia under high hydrogen pressure, catalyzed by copper or group VIII metals, achieving efficient conversion without water removal. This method is applicable to aliphatic amines structurally similar to 2,2,5-trimethylhexan-3-amine.
- The Buchwald–Hartwig coupling method, while more common for aromatic amines, demonstrates the potential for regioselective amination under mild conditions and could inspire adaptations for complex alkyl amines.
- Environmental and operational considerations favor catalytic hydrogenation methods that avoid heavy metal oxidants or harsh reagents, aligning with green chemistry principles.
- Conversion to hydrochloride salt ensures the compound’s chemical stability and facilitates purification.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2,2,5-Trimethylhexan-3-amine hydrochloride, and how are intermediates characterized?
- Methodology : Synthesis typically involves reductive amination of 2,2,5-trimethylhexan-3-one using a reducing agent like sodium cyanoborohydride in the presence of ammonium acetate. The intermediate ketone is characterized via gas chromatography-mass spectrometry (GC-MS) to confirm purity (>95%). The final product is isolated as a hydrochloride salt by treating the free base with HCl in anhydrous ether, followed by recrystallization from ethanol .
- Key Parameters :
| Step | Reaction Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Ketone synthesis | 60°C, 12h, N₂ atmosphere | 78 | 92% |
| Reductive amination | RT, 24h, pH 6.5 | 65 | 98% |
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the amine and methyl group configurations. Fourier-transform infrared spectroscopy (FTIR) confirms the presence of the hydrochloride salt (N–H stretch at 2500–3000 cm⁻¹). High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water + 0.1% TFA) ensures purity ≥98% .
Q. What safety protocols are required for handling this compound in laboratory settings?
- Guidelines : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/contact; store at -20°C in airtight containers. In case of exposure, rinse with water for 15 minutes and seek medical evaluation. No specific antidote is reported; treat symptomatically .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound during scale-up?
- Methodology : Conduct Design of Experiments (DoE) to evaluate variables:
| Variable | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature | 20–70°C | 50°C | +15% |
| pH | 5.5–7.5 | 6.8 | +10% |
| Catalyst loading | 1–5 mol% | 3 mol% | +12% |
- Use kinetic studies to identify rate-limiting steps. Replace sodium cyanoborohydride with pyridine borane for higher selectivity in polar aprotic solvents (e.g., THF) .
Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) between synthesized batches?
- Troubleshooting :
- Verify solvent deuteration levels and calibration.
- Compare with computational predictions (DFT calculations for ¹³C NMR).
- Analyze by 2D NMR (COSY, HSQC) to assign overlapping signals. Contradictions may arise from residual solvents or stereochemical impurities; repeat purification via column chromatography (silica gel, CH₂Cl₂/MeOH) .
Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?
- Protocol :
- Prepare buffered solutions (pH 2–10) and incubate samples at 25°C, 40°C, and 60°C.
- Monitor degradation via HPLC at intervals (0, 7, 14, 30 days).
- Results :
| pH | Degradation Rate (k, day⁻¹) at 40°C | Major Degradant |
|---|---|---|
| 2 | 0.002 | Hydrolyzed amine |
| 7 | 0.001 | None detected |
| 10 | 0.015 | Oxidized product |
Q. How can researchers investigate the compound’s interaction with biological targets (e.g., neurotransmitter receptors)?
- Approach :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
